molecular formula C30H19N5Na2O6S2 B12757578 4-((4-((4-Amino-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-2,6-disulphonic acid, sodium salt CAS No. 85283-74-5

4-((4-((4-Amino-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-2,6-disulphonic acid, sodium salt

Cat. No.: B12757578
CAS No.: 85283-74-5
M. Wt: 655.6 g/mol
InChI Key: XGXPWEKQKNXHED-UHFFFAOYSA-L
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Description

4-((4-((4-Amino-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-2,6-disulphonic acid, sodium salt is an azo compound characterized by the presence of multiple azo groups (-N=N-) and naphthalene rings. Azo compounds are widely known for their vibrant colors and are commonly used as dyes in various industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-((4-Amino-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-2,6-disulphonic acid, sodium salt typically involves diazotization and coupling reactions. The process begins with the diazotization of 4-amino-1-naphthylamine, followed by coupling with 1-naphthylamine. The resulting intermediate is then further diazotized and coupled with naphthalene-2,6-disulphonic acid to form the final product. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salts.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction parameters. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in the production process. The final product is usually isolated through filtration, followed by drying and purification steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Azo compounds can undergo oxidation reactions, leading to the formation of azoxy compounds.

    Reduction: Reduction of azo compounds typically results in the formation of corresponding amines.

    Substitution: Azo compounds can participate in electrophilic and nucleophilic substitution reactions, depending on the substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are frequently used.

    Substitution: Reagents like halogens, sulfonic acids, and nitro compounds are used under various conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of azoxy compounds.

    Reduction: Formation of aromatic amines.

    Substitution: Formation of substituted azo compounds with different functional groups.

Scientific Research Applications

4-((4-((4-Amino-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-2,6-disulphonic acid, sodium salt has several applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various analytes.

    Biology: Employed in histological staining techniques to visualize cellular components.

    Medicine: Investigated for potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For instance, in biological systems, the compound may interact with cellular proteins and nucleic acids, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Methyl Orange: Another azo dye used as a pH indicator.

    Congo Red: An azo dye used in histology and as an indicator.

    Direct Blue 1: A similar azo dye used in the textile industry.

Uniqueness

4-((4-((4-Amino-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-2,6-disulphonic acid, sodium salt is unique due to its multiple azo groups and the presence of sulfonic acid groups, which enhance its solubility in water and its ability to form strong interactions with various substrates.

Properties

CAS No.

85283-74-5

Molecular Formula

C30H19N5Na2O6S2

Molecular Weight

655.6 g/mol

IUPAC Name

disodium;4-[[4-[(4-aminonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2,6-disulfonate

InChI

InChI=1S/C30H21N5O6S2.2Na/c31-26-11-12-27(22-6-2-1-5-21(22)26)32-33-28-13-14-29(24-8-4-3-7-23(24)28)34-35-30-17-20(43(39,40)41)15-18-9-10-19(16-25(18)30)42(36,37)38;;/h1-17H,31H2,(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2

InChI Key

XGXPWEKQKNXHED-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC=C(C4=CC=CC=C43)N=NC5=C6C=C(C=CC6=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+]

Origin of Product

United States

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